(Bromomethyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
The synthesis of (Bromomethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with bromine-containing compounds. Vogt et al. (1996) described the preparation of this compound by reacting triphenylphosphine with p-bromobenzylbromide, highlighting its straightforward synthesis from readily available materials (Vogt, Wulff-molder, & Meisel, 1996).
Molecular Structure Analysis
The molecular structure of (Bromomethyl)triphenylphosphonium bromide has been determined through crystallographic studies. It exists in various crystalline forms depending on the specific synthesis conditions and the presence of additional bromine molecules. The structure is characterized by the presence of Br- anions and triphenylphosphonium cations, with some weak interactions between the bromine atoms and other elements in the compound, showcasing its slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Wulff-molder, & Meisel, 1996).
Chemical Reactions and Properties
(Bromomethyl)triphenylphosphonium bromide undergoes various chemical reactions, including its use as a brominating agent for double bonds and phenolic rings. Nokhbeh et al. (2020) discussed its application in the synthesis of 1,3-propanediylbis(triphenylphosphonium) dibromide I and monotribromide II, highlighting its role in facilitating bromination reactions with good to excellent yield (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).
Scientific Research Applications
Synthesis of Organic Compounds :
- Used in the synthesis of triphenylphosphinehalomethylenes and dihalomethylenes, contributing to the understanding of phosphinemethylene chemistry (Seyferth et al., 1966).
- Utilized in the photoredox-catalyzed bromodifluoromethylation of alkenes, serving as a precursor for the CF2H radical (Lin et al., 2016).
- Involved in the synthesis of 5'-nor and 5',6'-seco derivatives of vinblastine-type alkaloids, indicating potential applications in antitumor compounds (Mangeney et al., 1979).
Chemical Modification and Catalysis :
- Application in the chemical modification of poly(methyl methacrylate) resin-bound triphenyl-phosphonium bromide for halogen-carrier in bromination reactions (Hassanein et al., 1989).
- Utilized in Suzuki–Kumada coupling of bromoaroylmethylidenephosphoranes, indicating its role in facilitating Wittig olefination reactions (Thiemann et al., 1999).
Radioactive Waste Management :
- Tetraphenylphosphonium bromide (TPPB), a related compound, has been used in radioactive waste streams to remove technetium. Its degradation products were studied to ensure they do not negatively impact waste repository performance (Aldridge et al., 2007).
Medical Research and Drug Synthesis :
- Synthesized from triphenylphosphine and 5-bromovaleric acid, used in the synthesis of stereo-selective drugs (Li Fang-shi, 2008).
- Involved in the synthesis of antitumor phosphonium salts, indicating its potential in cancer therapy (Dubois et al., 1978).
Materials Science :
- Formation of a sheet-like hydrogel from vesicles in a study exploring smart materials and biochemistry applications (Li et al., 2013).
NMR Spectroscopy in Biological Systems :
- Synthesis and characterization of aminophosphonates for mitochondrial pH determination, highlighting its use in (31)P NMR spectroscopy (Culcasi et al., 2013).
Safety And Hazards
(Bromomethyl)triphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
bromomethyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908358 | |
Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)triphenylphosphonium bromide | |
CAS RN |
1034-49-7 | |
Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1034-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (bromomethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.